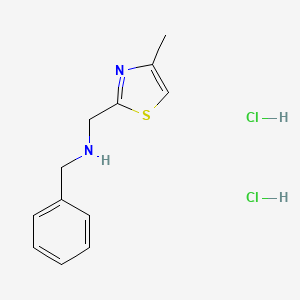
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring structure. This compound is characterized by its benzyl group attached to the nitrogen atom of the thiazole ring, and it exists as a dihydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually synthesized through the reaction of a suitable α-haloketone with thiourea or thioamide.
Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction, where the thiazole nitrogen is alkylated with benzyl chloride or benzyl bromide in the presence of a base.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Various substituted thiazoles and benzyl derivatives.
科学研究应用
Chemistry: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is used as a building block in organic synthesis, particularly in the construction of more complex thiazole-based molecules.
Biology: Thiazole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine: Thiazole compounds have shown potential in medicinal chemistry, with applications in the development of antifungal, antibacterial, and anticancer agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
相似化合物的比较
Benzothiazole: A structurally similar compound with applications in pharmaceuticals and materials science.
Thiazolidine: Another thiazole derivative with potential biological activity.
N-benzyl-1-(2-thiazolyl)methanamine: A closely related compound with similar chemical properties.
Uniqueness: N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. Its dihydrochloride form also makes it more soluble in water, enhancing its utility in various applications.
属性
CAS 编号 |
1332530-26-3 |
|---|---|
分子式 |
C12H15ClN2S |
分子量 |
254.78 g/mol |
IUPAC 名称 |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11;/h2-6,9,13H,7-8H2,1H3;1H |
InChI 键 |
WDCLXJLXBOCIHL-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl.Cl |
规范 SMILES |
CC1=CSC(=N1)CNCC2=CC=CC=C2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




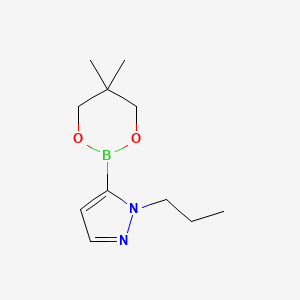
![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)
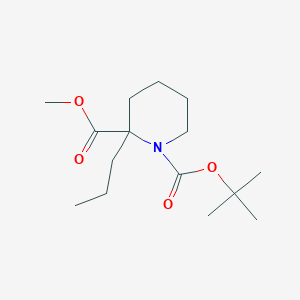
![Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate](/img/structure/B1396348.png)
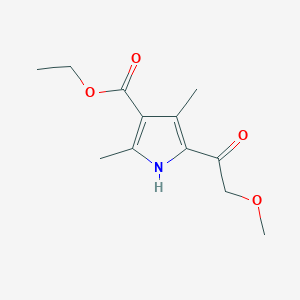

![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
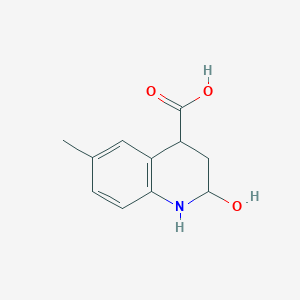
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)


